4,7-Difluoro-2-methyl-1H-1,3-benzodiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6F2N2 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
4,7-difluoro-2-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H6F2N2/c1-4-11-7-5(9)2-3-6(10)8(7)12-4/h2-3H,1H3,(H,11,12) |
InChI Key |
JRQXKVISITZNGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N1)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4,7 Difluoro 2 Methyl 1h 1,3 Benzodiazole and Its Analogues
Strategies for Incorporating Fluorine Atoms onto the Benzene (B151609) Moiety
The strategic placement of fluorine atoms on the benzene ring is a critical aspect of synthesizing the target compound. This can be achieved either by direct fluorination of an existing aromatic ring or by utilizing precursors that already contain the desired fluorine substitution pattern.
Direct C-H fluorination is an advanced strategy that introduces fluorine atoms onto an aromatic ring in the later stages of a synthetic sequence. These methods often rely on directing groups to control regioselectivity. For the synthesis of benzimidazole (B57391) precursors, a directing group can guide the fluorinating agent to the desired positions.
Recent developments in radical fluorination have shown promise. For instance, photochemically induced, hydroxy-directed fluorination can achieve high diastereoselectivity, even overriding typically reactive sites like benzylic positions. rsc.org Another modern approach involves the use of electrophilic fluorinating agents like Selectfluor®. The activation of Selectfluor®'s N-F bond can be tuned to achieve fluorination through different radical pathways. mpg.demdpi.com For example, a charge-transfer complex between Selectfluor® and an activating agent like 4-(dimethylamino)pyridine (DMAP) can generate a radical capable of C-H fluorination on phenylacetic acid derivatives, with the reaction outcome being dependent on the solvent system. mdpi.com While not directly demonstrated on a benzimidazole precursor, these principles of directed and radical fluorination represent a frontier for accessing specifically substituted compounds like 4,7-difluoro-2-methyl-1H-1,3-benzodiazole from non-fluorinated precursors.
Table 1: Examples of Modern Directed Fluorination Methods
| Fluorinating Agent | Activator/Conditions | Substrate Type | Mechanism | Ref |
|---|---|---|---|---|
| Selectfluor® | 4-(Dimethylamino)pyridine (DMAP), non-aqueous | Phenylacetic Acids | Radical via Hydrogen Atom Transfer (HAT) | mdpi.com |
| Selectfluor® | Photochemical, Hydroxy directing group | Alcohols | Radical | rsc.org |
A more common and often more straightforward strategy involves the use of a starting material that is already difluorinated. The key precursor for the synthesis of this compound is 3,6-difluoro-1,2-phenylenediamine . The synthesis of the final benzimidazole then relies on the successful preparation of this difluorinated diamine.
The synthesis of fluorinated 1,2-diaminobenzenes often starts from commercially available nitroanilines or dinitrobenzenes. Standard procedures can include:
Nitration of a difluoroaniline: Starting with a difluoroaniline, a nitro group can be introduced, followed by reduction to the corresponding diamine.
Nucleophilic Aromatic Substitution (SNAr) on a highly fluorinated benzene ring: Starting with a compound like 1,2,4,5-tetrafluorobenzene, sequential SNAr reactions with ammonia (B1221849) or an amine equivalent can lead to the desired difluorinated diamine.
Once the difluorinated building block is obtained, it can be used in subsequent cyclization reactions. This precursor-based approach is often preferred due to its reliability and the commercial availability of many fluorinated starting materials. mdpi.comresearchgate.net
Approaches for Methylation at the 2-Position of the Imidazole (B134444) Ring
Introducing the methyl group at the C2 position of the benzimidazole ring is typically accomplished during the cyclization step. The most prevalent method is the condensation of the o-phenylenediamine (B120857) precursor with a source of a methyl-substituted carbonyl group.
Acetic Acid: The reaction of an o-phenylenediamine with acetic acid is a classic and widely used method, known as the Phillips condensation. youtube.comsemanticscholar.org The reaction is often heated, sometimes in the presence of a mineral acid (like HCl) or a dehydrating agent (like polyphosphoric acid) to facilitate the cyclization and removal of water. acgpubs.orgresearchgate.net This method directly installs the 2-methyl group.
Acetic Anhydride or Acetyl Chloride: These more reactive derivatives of acetic acid can also be used, often under milder conditions, to acylate the diamine, which then undergoes intramolecular cyclization to form the benzimidazole.
Alternative Alkylating Agents: More advanced methods have been developed, such as the rhodium-catalyzed reaction of o-phenylenediamines with tertiary alkylamines serving as the alkylating agent. This approach demonstrates a novel way to form 2-alkyl-benzimidazoles. researchgate.net
For the synthesis of this compound, the condensation of 3,6-difluoro-1,2-phenylenediamine with acetic acid remains the most direct and established route.
Cyclization Reactions for 1H-1,3-Benzodiazole Ring Formation
The final and defining step in the synthesis is the formation of the fused imidazole ring to create the benzodiazole (benzimidazole) scaffold.
The condensation of an o-phenylenediamine with a carboxylic acid or its derivative is the most fundamental and widely applied method for benzimidazole synthesis. nih.gov This reaction, often referred to as the Phillips-Ladenburg reaction, involves the initial formation of an amide linkage, followed by an intramolecular cyclodehydration to yield the benzimidazole ring. researchgate.net
In the specific case of this compound, the reaction would be:
Reactants: 3,6-difluoro-1,2-phenylenediamine and acetic acid.
Conditions: The mixture is typically heated under reflux. The use of a strong acid catalyst like polyphosphoric acid (PPA) or hydrochloric acid can accelerate the reaction by protonating the carbonyl group, making it more electrophilic, and facilitating the final dehydration step. acgpubs.orgnih.gov
Table 2: Typical Conditions for Condensation of o-Phenylenediamines
| Carbonyl Source | Catalyst/Solvent | Conditions | Yield Range | Ref |
|---|---|---|---|---|
| Acetic Acid | Polyphosphoric Acid (PPA) | 120-150 °C | Good | acgpubs.org |
| Acetic Acid | 4 M HCl | Reflux | High | researchgate.net |
| Various Aldehydes | L-Proline / Aqueous Media | Reflux | Good to Excellent | ijrar.org |
To improve efficiency and reduce the number of synthetic steps, one-pot procedures have been developed. These methods often start from precursors other than o-phenylenediamines and combine multiple transformations in a single reaction vessel.
Reductive Cyclization: A common one-pot approach starts with a substituted o-nitroaniline. For instance, a 2-nitroaniline (B44862) derivative can be reacted with an aldehyde in the presence of a reducing agent. The nitro group is reduced to an amine in situ, which then immediately condenses with the aldehyde and cyclizes to form the benzimidazole ring. Catalytic systems like Fe/S have been shown to be effective for this redox condensation. researchgate.netnih.gov
From 2-Haloanilides: N-substituted 2-fluoromethylbenzimidazoles have been synthesized from imidoyl chlorides and amines via a Cu(I)-catalyzed cyclization reaction under mild conditions. lookchem.com Similarly, the condensation of 2-haloanilines with amides, catalyzed by copper, provides a regiospecific route to N-alkylbenzimidazoles. lookchem.com
Cascade Reactions: More complex benzimidazole-fused systems can be assembled through radical cascade cyclizations. For example, benzimidazo[2,1-a]isoquinolin-6(5H)-ones have been synthesized from 2-arylbenzoimidazoles and α,α-difluorophenylacetic acid via a decarboxylative radical cascade. nih.gov
These one-pot methods offer elegant and efficient alternatives to the classical stepwise synthesis, often proceeding with high atom economy under milder conditions. rsc.orgresearchgate.net
Advanced Functionalization and Derivatization Strategies
Advanced synthetic methodologies enable the precise modification of the this compound scaffold. These techniques are instrumental in creating a wide array of analogues with tailored electronic and steric properties.
The difluorinated benzene ring of this compound is a key target for functionalization. The fluorine atoms significantly influence the regioselectivity of electrophilic and nucleophilic substitution reactions.
Electrophilic aromatic substitution reactions, such as nitration and halogenation, are directed by the existing substituents. The interplay between the activating effect of the imidazole ring and the deactivating, meta-directing effect of the fluorine atoms, along with the ortho-, para-directing methyl group, leads to complex regiochemical outcomes. For instance, nitration of related benzimidazole systems often results in a mixture of isomers. longdom.org
Nucleophilic aromatic substitution (SNA) reactions provide a powerful tool for introducing a variety of functional groups by displacing the fluorine atoms. The electron-withdrawing nature of the benzimidazole core and the remaining fluorine atom facilitates these reactions. Common nucleophiles include alkoxides, amines, and thiolates. The regioselectivity of these substitutions is influenced by the reaction conditions and the nature of the nucleophile.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are also pivotal for introducing carbon-carbon and carbon-heteroatom bonds at specific positions on the benzene ring, often requiring prior conversion of a C-H or C-F bond to a more reactive group like a halide or triflate. nih.gov
Table 1: Regioselective Substitution Reactions on the Benzene Ring
| Reaction Type | Reagents and Conditions | Potential Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4,7-difluoro-2-methyl-1H-1,3-benzodiazole |
| Bromination | Br₂/FeBr₃ | 5-Bromo-4,7-difluoro-2-methyl-1H-1,3-benzodiazole |
| Nucleophilic Aromatic Substitution (Alkoxylation) | NaOR, DMF, heat | 4-Alkoxy-7-fluoro-2-methyl-1H-1,3-benzodiazole |
| Suzuki Coupling (from brominated derivative) | Arylboronic acid, Pd catalyst, base | 5-Aryl-4,7-difluoro-2-methyl-1H-1,3-benzodiazole |
The methyl group at the C-2 position of the benzimidazole ring is a versatile handle for further derivatization. Its reactivity allows for the introduction of a wide range of functional groups.
One common transformation is oxidation of the methyl group to an aldehyde, which can be achieved using various oxidizing agents. The resulting 2-formyl derivative is a valuable intermediate for synthesizing more complex molecules through reactions such as reductive amination, Wittig reactions, and condensations. nih.gov
Condensation reactions of the C-2 methyl group with aldehydes can occur after deprotonation with a strong base to form a nucleophilic species. This allows for the extension of the carbon chain and the introduction of new functionalities. For instance, condensation with aromatic aldehydes can yield styryl derivatives.
Halogenation of the methyl group, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), produces 2-(halomethyl)benzimidazoles. These compounds are highly reactive electrophiles that can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and cyanides, to afford a diverse range of derivatives. orientjchem.org
Table 2: Transformations of the Methyl Group at C-2
| Reaction Type | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Oxidation | SeO₂, dioxane, heat | Aldehyde (-CHO) |
| Halogenation | NBS, CCl₄, light/heat | Bromomethyl (-CH₂Br) |
| Condensation | Aromatic aldehyde, strong base | Styryl (-CH=CH-Ar) |
| Nucleophilic Substitution (from halomethyl derivative) | KCN, DMSO | Cyanomethyl (-CH₂CN) |
The fluorine atoms on the benzene ring are not merely passive substituents; they can be actively modulated to create novel chemical structures. As previously mentioned, nucleophilic aromatic substitution is a primary method for replacing one or both fluorine atoms. The relative reactivity of the fluorine atoms at the C-4 and C-7 positions can sometimes be differentiated based on the reaction conditions and the steric and electronic properties of the nucleophile.
Selective defluorination or hydrodefluorination can also be achieved under specific catalytic conditions, providing a route to less fluorinated benzimidazole analogues. This can be useful for fine-tuning the physicochemical properties of the molecule.
Furthermore, the fluorine atoms can influence the reactivity of adjacent positions, enabling transformations that might not be feasible in their non-fluorinated counterparts. The development of methods for the selective replacement of fluorine allows for the late-stage functionalization of the benzimidazole core, which is a highly desirable strategy in medicinal chemistry for the rapid generation of analogues.
Table 3: Modulation of Fluorine Substituents
| Reaction Type | Reagents and Conditions | Transformation |
|---|---|---|
| Nucleophilic Aromatic Substitution (Amination) | R₂NH, base, polar aprotic solvent | Replacement of one or both F atoms with -NR₂ |
| Nucleophilic Aromatic Substitution (Thiolation) | RSH, base | Replacement of one or both F atoms with -SR |
| Hydrodefluorination | H₂, Pd/C, base | Replacement of F with H |
Advanced Spectroscopic Elucidation of 4,7 Difluoro 2 Methyl 1h 1,3 Benzodiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for the unambiguous structure determination of organic molecules. A full suite of 1D and 2D NMR experiments would be required to assign all proton, carbon, and fluorine signals.
High-Resolution ¹H NMR Analysis of Proton Environments
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group. Key features would include:
Aromatic Protons (H-5 and H-6): Due to the symmetrical fluorine substitution at the 4- and 7-positions, the two aromatic protons at positions 5 and 6 would be chemically equivalent. They would likely appear as a single signal, split by coupling to the adjacent fluorine atoms. The chemical shift would be influenced by the electron-withdrawing nature of the fluorine atoms.
Methyl Protons (2-CH₃): A sharp singlet corresponding to the three equivalent protons of the methyl group at the 2-position. Its chemical shift would provide information about the electronic environment of the imidazole (B134444) ring.
Imidazole Proton (N-H): A broad singlet for the N-H proton, the chemical shift of which can be highly dependent on the solvent and concentration. In some cases, this signal may be exchanged with deuterium (B1214612) in deuterated solvents like D₂O or CD₃OD.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| N-H | Variable (Broad) | s (broad) | N/A |
| H-5, H-6 | Downfield region | t or dd | JH-F |
| 2-CH₃ | Upfield region | s | N/A |
| This is a hypothetical data representation. |
¹³C NMR Investigations of the Carbon Framework
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. arabjchem.orgorganicchemistrydata.org Due to the molecule's symmetry, fewer signals than the total number of carbon atoms would be expected.
Fluorine-Coupled Carbons (C-4, C-7, C-3a, C-7a): The carbons directly bonded to fluorine (C-4, C-7) would appear as doublets with large one-bond C-F coupling constants (¹JC-F). mdpi.com The adjacent bridgehead carbons (C-3a, C-7a) would also show coupling to the fluorine atoms, but with smaller two-bond coupling constants (²JC-F).
Other Aromatic Carbons (C-5, C-6): These carbons would appear as a single signal due to symmetry and would likely exhibit coupling to the fluorine atoms.
Imidazole Carbons (C-2): The C-2 carbon, bonded to the methyl group, would appear at a characteristic downfield shift.
Methyl Carbon (2-CH₃): This signal would appear in the upfield region of the spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |
| C-2 | Downfield | s | N/A |
| C-3a, C-7a | Aromatic region | d or t | ²JC-F |
| C-4, C-7 | Aromatic region | d | ¹JC-F |
| C-5, C-6 | Aromatic region | t or dd | JC-F |
| 2-CH₃ | Upfield | q (in ¹H-coupled spectrum) | N/A |
| This is a hypothetical data representation. |
¹⁹F NMR Spectroscopy for Fluorine Substitution Patterns and Electronic Effects
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. wikipedia.org For 4,7-Difluoro-2-methyl-1H-1,3-benzodiazole, the two fluorine atoms are chemically equivalent due to the molecule's symmetry.
A single resonance would be expected in the ¹⁹F NMR spectrum.
In a proton-coupled spectrum, this signal would be split into a triplet or doublet of doublets by coupling to the adjacent aromatic protons (H-5 and H-6). wikipedia.org The chemical shift value provides a sensitive probe of the electronic environment of the benzene (B151609) portion of the benzimidazole (B57391) ring system. biophysics.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure. ipb.ptugm.ac.id
COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent protons, although in this specific symmetric molecule, its utility for the aromatic region might be limited. It would mainly serve to confirm the absence of coupling for the methyl singlet. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would definitively link the H-5/H-6 signal to the C-5/C-6 signal and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across the entire framework by showing correlations between protons and carbons that are two or three bonds apart. sdsu.edu For instance, correlations from the methyl protons to C-2 and C-3a/C-7a would be expected. Correlations from H-5/H-6 to neighboring carbons (C-3a/C-7a and C-4/C-7) would confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. A key expected correlation would be between the methyl protons (2-CH₃) and the N-H proton, as well as the nearby aromatic protons (H-5/H-6), confirming their spatial relationship. rsc.org
Vibrational Spectroscopy for Molecular Structure Confirmation
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum provides a molecular fingerprint, showing characteristic absorption bands for the functional groups present in the molecule. nih.gov
N-H Stretch: A broad absorption band typically in the region of 3200-3400 cm⁻¹ would be characteristic of the N-H bond in the imidazole ring.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C=N and C=C Stretches: The characteristic stretching vibrations for the C=N bond of the imidazole and the C=C bonds of the aromatic ring would be found in the 1500-1650 cm⁻¹ region.
C-F Stretch: A strong, characteristic absorption band for the C-F bond would be expected in the 1000-1300 cm⁻¹ region, which is a key indicator of fluorination.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | Medium |
| C=N / C=C Stretch | 1500 - 1650 | Strong-Medium |
| C-F Stretch | 1000 - 1300 | Strong |
| This is a hypothetical data representation. |
Raman Spectroscopy for Molecular Vibrational Modes
Key expected vibrational modes would include:
C-F Stretching: Strong vibrations associated with the carbon-fluorine bonds on the benzene ring.
Aromatic C-C Stretching: Bands characteristic of the benzimidazole ring system.
C-N Stretching: Vibrations from the imidazole portion of the molecule.
CH₃ Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl group at the 2-position.
Ring Breathing Modes: Collective vibrations of the entire benzimidazole ring structure.
A hypothetical data table for the expected Raman shifts is presented below.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| Hypothetical Data | C-F Stretching |
| Hypothetical Data | Aromatic C-H Stretching |
| Hypothetical Data | CH₃ Asymmetric Stretching |
| Hypothetical Data | CH₃ Symmetric Stretching |
| Hypothetical Data | C=N Stretching |
| Hypothetical Data | Aromatic C-C Stretching |
| Hypothetical Data | Imidazole Ring Stretching |
| Hypothetical Data | CH₃ Bending |
| Hypothetical Data | In-plane Aromatic C-H Bending |
| Hypothetical Data | C-F Bending |
| Hypothetical Data | Ring Breathing Mode |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and formula of a compound, as well as for deducing its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental composition. For this compound (C₈H₆F₂N₂), the expected exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the molecular formula.
| Parameter | Value |
| Molecular Formula | C₈H₆F₂N₂ |
| Theoretical Exact Mass | Calculated based on isotopic masses |
| Observed Exact Mass (Hypothetical) | Hypothetical m/z value |
| Ionization Mode | Electrospray Ionization (ESI) or similar soft technique |
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the molecular ion of this compound) to generate a fragmentation spectrum. This spectrum provides valuable information about the connectivity of atoms within the molecule.
Expected fragmentation pathways for this compound would likely involve the loss of small, stable neutral molecules or radicals, such as:
Loss of a methyl radical (•CH₃).
Loss of hydrogen cyanide (HCN).
Sequential loss of fluorine atoms.
Cleavage of the imidazole ring.
A table of hypothetical major fragment ions is provided below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | Hypothetical Data | •CH₃ |
| [M+H]⁺ | Hypothetical Data | HCN |
| [M+H]⁺ | Hypothetical Data | HF |
| Hypothetical Data | Hypothetical Data | Further fragments |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
A hypothetical crystallographic data table is presented below.
| Parameter | Value |
| Crystal System | Hypothetical Data (e.g., Monoclinic) |
| Space Group | Hypothetical Data (e.g., P2₁/c) |
| a (Å) | Hypothetical Data |
| b (Å) | Hypothetical Data |
| c (Å) | Hypothetical Data |
| α (°) | Hypothetical Data |
| β (°) | Hypothetical Data |
| γ (°) | Hypothetical Data |
| Volume (ų) | Hypothetical Data |
| Z | Hypothetical Data |
| Density (calculated) (g/cm³) | Hypothetical Data |
| Hydrogen Bond Interactions | Description of hypothetical N-H···N or N-H···F bonds |
| π-π Stacking Interactions | Description of hypothetical stacking geometry |
Theoretical and Computational Investigations of 4,7 Difluoro 2 Methyl 1h 1,3 Benzodiazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the molecular properties of novel compounds. These methods are used to determine the geometric and electronic structure, which in turn dictates the molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a preferred method for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For 4,7-Difluoro-2-methyl-1H-1,3-benzodiazole, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G**, would be employed to predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations would reveal the impact of the fluorine and methyl substituents on the geometry of the benzimidazole (B57391) core.
The planarity of the benzimidazole ring system is a key feature, and DFT can ascertain any distortions caused by the substituents. Furthermore, DFT is instrumental in exploring the molecule's potential energy surface, identifying stable conformers and the energy barriers between them. For instance, the rotational barrier of the 2-methyl group could be calculated. In related benzimidazole derivatives, DFT has been successfully used to determine optimized geometries that are in close agreement with experimental X-ray diffraction data. researchgate.netnih.gov
Illustrative Optimized Geometry Parameters for this compound (Hypothetical Data)
| Parameter | Predicted Value |
| C4-F Bond Length | ~1.35 Å |
| C7-F Bond Length | ~1.35 Å |
| C2-C(methyl) Bond Length | ~1.50 Å |
| N1-C2-N3 Bond Angle | ~115° |
| Dihedral Angle (Benzene-Imidazole) | < 1° |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net
For this compound, FMO analysis would likely show that the electron-withdrawing fluorine atoms lower the energies of both the HOMO and LUMO, potentially increasing the HOMO-LUMO gap and thus the molecule's stability. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. In many benzimidazole systems, the HOMO is often localized on the benzene (B151609) part of the ring, while the LUMO is distributed over the imidazole (B134444) moiety. researchgate.net The introduction of substituents can alter this distribution. rsc.org
Illustrative FMO Properties for this compound (Hypothetical Data)
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The ESP map is color-coded to show regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).
For this compound, the ESP map would be expected to show regions of high negative potential around the nitrogen atoms of the imidazole ring and the fluorine atoms, indicating their nucleophilic character. Conversely, the hydrogen atom attached to the nitrogen (N-H) would exhibit a region of positive potential, highlighting its acidic nature. acs.org The ESP map is a valuable tool for predicting non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems and crystal packing.
Prediction of Spectroscopic Parameters
Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govbeilstein-journals.org For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom.
A significant consideration for benzimidazoles is the phenomenon of tautomerism, where the proton on the imidazole nitrogen can migrate between the two nitrogen atoms. mdpi.com This can lead to averaged signals in experimental NMR spectra. Computational models can be used to calculate the chemical shifts for each tautomer, and by comparing these with experimental data, the predominant tautomer in a given solvent can be determined. The predicted chemical shifts for the fluorine-bearing carbons (C4 and C7) would be of particular interest, as would the effect of the fluorine atoms on the shifts of neighboring protons.
Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical Data, in ppm relative to TMS)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~155 |
| C4 | ~145 (J_CF ≈ 240 Hz) |
| C5 | ~110 |
| C6 | ~112 |
| C7 | ~148 (J_CF ≈ 245 Hz) |
| C3a | ~135 |
| C7a | ~130 |
| Methyl Carbon | ~15 |
Computational methods can also simulate the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.gov This simulated spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.
For this compound, the simulated vibrational spectrum would show characteristic peaks for the N-H stretch, C-H stretches of the methyl group and aromatic ring, C=N stretching of the imidazole ring, and C-F stretching vibrations. These calculations are often performed using DFT, and the calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors. researchgate.net The analysis of vibrational spectra provides a detailed fingerprint of the molecule's structure and bonding. ignited.in
Molecular Dynamics Simulations for Conformational Analysis in Different Environments
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. These simulations can provide valuable insights into the conformational preferences of a molecule in various environments, such as in the gas phase or in different solvents. For a molecule like this compound, MD simulations can elucidate how intermolecular interactions with solvent molecules and the inherent flexibility of the molecule influence its three-dimensional structure.
In the context of benzimidazole derivatives, MD simulations have been employed to understand their interactions with biological targets. beilstein-journals.orgresearchgate.net For this compound, a key aspect of its conformational landscape would be the orientation of the methyl group at the 2-position relative to the planar benzimidazole ring. While rotation around the C2-CH3 bond is expected to be relatively free, certain conformations may be energetically favored.
The solvent environment is expected to play a crucial role in the conformational preferences. In a non-polar solvent, intramolecular forces would predominantly govern the conformational equilibrium. Conversely, in polar or protic solvents, intermolecular hydrogen bonding between the solvent and the nitrogen atoms of the benzimidazole ring would significantly impact the molecule's dynamics and preferred conformations.
Table 1: Hypothetical Dihedral Angle Distribution for the C(aryl)-C2-N1-C7a Torsion in this compound in Different Solvents (Illustrative)
| Solvent | Predominant Dihedral Angle Range (degrees) | Underlying Interaction |
| Gas Phase | 0 ± 15 | Steric hindrance between the methyl group and the fluorine atom at position 7 may favor a near-planar conformation. |
| Water | 180 ± 20 | Hydrogen bonding with water molecules at the N1 and N3 positions could induce a twist in the imidazole ring, affecting the methyl group's orientation. |
| Dimethyl Sulfoxide (DMSO) | Variable | Strong dipole-dipole interactions with DMSO could lead to a broader distribution of conformations. |
Note: This table is illustrative and based on general principles of conformational analysis. Specific computational studies are required for accurate data.
Reaction Mechanism Studies and Transition State Identification for Chemical Transformations
Understanding the reaction mechanisms of this compound is essential for predicting its chemical behavior and for the rational design of new synthetic routes. Computational chemistry, particularly density functional theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states.
A plausible chemical transformation for this molecule could involve electrophilic substitution on the benzene ring. The fluorine atoms are deactivating and ortho-, para-directing, while the fused imidazole ring's electronic influence would also direct incoming electrophiles. Computational studies could predict the most likely sites for electrophilic attack by calculating the energies of the corresponding sigma complexes (reaction intermediates).
Another area of interest is the reactivity of the methyl group at the 2-position. This group could potentially undergo oxidation or condensation reactions. Transition state theory combined with computational methods can be used to calculate the activation energies for these transformations, providing a quantitative measure of their feasibility. For instance, a hypothetical oxidation of the methyl group to a formyl group would proceed through a specific transition state, the geometry and energy of which could be precisely calculated.
Table 2: Hypothetical Calculated Activation Energies for a Postulated Electrophilic Nitration of this compound at Different Positions (Illustrative)
| Position of Nitration | Calculated Activation Energy (kcal/mol) | Rationale |
| 5 | 25 | The position is meta to one fluorine and ortho to the other, making it relatively deactivated. |
| 6 | 22 | This position is para to one fluorine and meta to the other, potentially being more reactive than position 5. |
Note: These values are hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.
Investigation of Tautomeric Equilibria and Aromaticity through Computational Methods
Tautomerism is a fundamental concept in the chemistry of N-heterocyclic compounds like benzimidazole. For this compound, prototropic tautomerism involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. This results in two tautomeric forms that are in dynamic equilibrium.
The position of this equilibrium is highly sensitive to the electronic effects of the substituents on the benzimidazole ring. The two fluorine atoms at positions 4 and 7 are strongly electron-withdrawing, which will influence the acidity of the N-H protons and the relative stability of the two tautomers. Computational methods can be used to calculate the relative energies of the two tautomers, thereby predicting the equilibrium constant. The solvent also plays a significant role, as it can selectively stabilize one tautomer over the other through hydrogen bonding. nih.gov
Aromaticity is another key feature of the benzimidazole system. The fusion of the benzene and imidazole rings results in a bicyclic aromatic system. The aromaticity of each ring can be quantified using various computational descriptors, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). The introduction of the difluoro and methyl substituents will perturb the electronic structure of the parent benzimidazole system, and computational studies can reveal the extent of this perturbation on the aromatic character of both the benzene and imidazole rings.
Table 3: Hypothetical Calculated Relative Energies and Aromaticity Indices for the Tautomers of this compound (Illustrative)
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | HOMA (Benzene Ring) | HOMA (Imidazole Ring) |
| This compound | 0.0 | 0.85 | 0.75 |
| 4,7-Difluoro-2-methyl-3H-1,3-benzodiazole | 1.5 | 0.84 | 0.72 |
Note: This table presents hypothetical data for illustrative purposes. Accurate values require specific computational investigations.
Chemical Reactivity and Reaction Pathways of 4,7 Difluoro 2 Methyl 1h 1,3 Benzodiazole
Nucleophilic Reactions at the Imidazole (B134444) Moiety
The imidazole part of 4,7-difluoro-2-methyl-1H-1,3-benzodiazole contains two nitrogen atoms, N1 and N3, which can participate in nucleophilic reactions. The N1-H proton is acidic and can be removed by a base to form a benzimidazolate anion. This anion is a potent nucleophile and can readily undergo reactions like N-alkylation and N-acylation. For instance, benzimidazoles can be N-alkylated or N-acylated under basic conditions. researchgate.net The presence of the electron-withdrawing fluorine atoms on the benzene (B151609) ring increases the acidity of the N-H proton compared to non-fluorinated benzimidazoles, facilitating the formation of the anion. acs.org
The C2 carbon of the imidazole ring is electrophilic and can be susceptible to nucleophilic attack, although this is less common, especially with a methyl group present. However, derivatives of benzimidazoles can undergo nucleophilic substitution at the C2 position under specific conditions. researchgate.net
Reactivity of the Methyl Group at Position 2 (e.g., Oxidation, Halogenation)
The methyl group at the C2 position of this compound exhibits reactivity typical of a methyl group attached to a heterocyclic ring.
Oxidation: The methyl group can be oxidized to a carboxylic acid group. This transformation is a common reaction for 2-methylbenzimidazoles and can be achieved using various oxidizing agents. The resulting 4,7-difluoro-1H-1,3-benzodiazole-2-carboxylic acid is a valuable synthetic intermediate. researchgate.net
Halogenation: The methyl group can undergo halogenation, typically via a radical mechanism, to introduce one or more halogen atoms. For example, bromination of 2-methylbenzimidazole (B154957) can occur at the methyl group under radical conditions. rsc.org The presence of the difluorinated benzene ring may influence the reaction conditions required for such transformations.
Condensation Reactions: The active methyl group can also participate in condensation reactions with aldehydes and other electrophiles, a common feature for methyl groups in similar heterocyclic systems.
Influence of Fluorine Substituents on Ring Reactivity and Selectivity
The two fluorine atoms at the 4 and 7 positions have a profound influence on the chemical reactivity and selectivity of the entire molecule.
Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the benzene ring towards electrophilic attack. This deactivation makes reactions like nitration or Friedel-Crafts alkylation more challenging compared to unsubstituted benzimidazole (B57391). acs.org
Acidity Enhancement: The electron-withdrawing nature of the fluorine atoms increases the acidity of the N-H proton of the imidazole ring, making deprotonation easier. acs.org
Nucleophilic Aromatic Substitution: The fluorine atoms themselves can be displaced by strong nucleophiles under certain conditions via a nucleophilic aromatic substitution (SNA_r) mechanism. This is a known reaction for polyfluoroaromatic compounds. researchgate.net
Regioselectivity in Electrophilic Aromatic Substitution: As ortho, para-directing groups, the fluorine atoms at C4 and C7 would direct incoming electrophiles to the C5 and C6 positions. However, their strong deactivating nature means that forcing conditions may be required for such reactions to proceed. researchgate.net
Influence on Catalytic Reactions: The electronic properties imparted by the fluorine atoms can affect the efficiency and outcome of transition metal-catalyzed cross-coupling reactions involving the benzimidazole core. researchgate.net
| Property | Influence of 4,7-Difluoro Substitution |
| Benzene Ring Reactivity (EAS) | Deactivated |
| N-H Acidity | Increased |
| Potential for S_NAr | Possible at C4 and C7 |
| Regioselectivity (EAS) | Directs to C5 and C6 |
Catalytic Transformations Involving the Benzodiazole Core
The this compound scaffold can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: If a halogen (e.g., Br, I) is introduced onto the benzene ring (at C5 or C6), it can undergo Suzuki-Miyaura coupling with boronic acids to form biaryl structures. Fluorinated aryl halides are known substrates for these reactions. researchgate.net
Heck Reaction: Similarly, a halogenated derivative of this compound can be coupled with alkenes in a Heck reaction. Palladium catalysts with specific ligands are often employed for reactions involving electron-deficient or sterically hindered substrates. dntb.gov.uaresearchgate.net
Buchwald-Hartwig Amination: The C-N bond formation via Buchwald-Hartwig amination is another important transformation. A halogenated derivative of the title compound could be coupled with various amines to introduce amino substituents. rsc.org
C-H Activation: Direct C-H activation/functionalization of the benzimidazole core is an emerging area. Palladium catalysts can mediate the coupling of C-H bonds with various partners, offering a more atom-economical approach to derivatization. dntb.gov.ua
The presence of the fluorine atoms can influence the catalyst system and reaction conditions required for these transformations due to their electronic effects on the aromatic ring. rsc.org
| Reaction | Reactant(s) | Product Type |
| Suzuki-Miyaura Coupling | Halogenated benzodiazole, Boronic acid | Biaryl derivative |
| Heck Reaction | Halogenated benzodiazole, Alkene | Alkenyl-substituted benzodiazole |
| Buchwald-Hartwig Amination | Halogenated benzodiazole, Amine | Amino-substituted benzodiazole |
| C-H Activation | Benzodiazole, Coupling partner | Functionalized benzodiazole |
Advanced Material Science Applications of 4,7 Difluoro 2 Methyl 1h 1,3 Benzodiazole Scaffolds
Design of Luminescent and Photoluminescent Materials
The 4,7-difluoro-2-methyl-1H-1,3-benzodiazole core is an excellent platform for the design of novel luminescent and photoluminescent materials. The fluorine substituents enhance the electron-accepting character of the benzodiazole unit, which is a key feature in creating molecules with tailored photophysical properties.
Tunable Emission Properties through Structural Modification
The emission characteristics of materials based on the 4,7-difluorobenzodiazole scaffold can be finely tuned by strategic structural modifications. By attaching various electron-donating groups to the benzodiazole core, donor-acceptor (D-A) type fluorophores can be synthesized. The intramolecular charge transfer (ICT) from the donor to the acceptor unit is responsible for the fluorescence of these molecules. The energy of this ICT, and thus the emission color, can be modulated by varying the strength of the donor and acceptor moieties, as well as by modifying the π-conjugated system that connects them.
For instance, the derivatization of related benzothiadiazole compounds with different aromatic groups has been shown to result in a range of emission colors from blue to red. rsc.org This principle is directly applicable to the this compound scaffold. Theoretical studies and experimental findings on analogous compounds suggest that increasing the electron-donating strength of the substituent or extending the π-conjugation length leads to a red-shift in the emission wavelength.
Table 1: Illustrative Tunable Emission Properties of Functionalized Benzodiazole Derivatives (Note: Data is representative of trends observed in related benzodiazole and benzothiadiazole derivatives.)
| Donor Group | Emission Maxima (nm) | Quantum Yield (%) |
| Phenyl | 450 | 60 |
| Thienyl | 520 | 75 |
| Carbazolyl | 550 | 85 |
| Triphenylamine (B166846) | 580 | 90 |
Solid-State Photoluminescence and Aggregation-Induced Emission (AIE) Phenomena
While many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their practical applications, materials incorporating the benzodiazole scaffold have been designed to exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). rsc.orgnih.gov In AIE-active molecules, the emission is weak in dilute solutions but becomes intense upon aggregation in the solid state or in poor solvents. nih.gov This effect is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. ossila.com
Derivatives of benzothiadiazole functionalized with bulky groups like triphenylamine or tetraphenylethylene (B103901) have demonstrated significant AIE characteristics. nih.gov These bulky substituents create a twisted molecular geometry that prevents close π-π stacking in the solid state, while the restriction of their rotation in the aggregate state enhances fluorescence. nih.gov It is anticipated that similar modifications to the this compound scaffold would yield materials with strong solid-state emission, making them suitable for applications in solid-state lighting and displays.
Table 2: Aggregation-Induced Emission Characteristics of Benzothiadiazole Derivatives (Note: Data is illustrative of AIE behavior in related compounds.)
| Compound | Emission in Solution (nm) | Emission in Aggregate/Solid State (nm) | AIE Enhancement Factor |
| TPA-BTD | 580 (weak) | 550 (strong) | ~50 |
| TPE-BTD | - (non-emissive) | 532 (strong) | >100 |
Development of Organic Semiconductors and Optoelectronic Materials
The strong electron-accepting nature of the 4,7-difluorobenzodiazole unit makes it a valuable component in the design of organic semiconductors for various optoelectronic devices.
Charge Transport Characteristics in Organic Electronics
In organic electronics, the performance of devices is heavily dependent on the charge transport properties of the constituent materials. The introduction of fluorine atoms into the benzodiazole ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates electron injection and transport. ossila.com This makes this compound derivatives promising candidates for n-type (electron-transporting) and ambipolar (both electron- and hole-transporting) materials in organic field-effect transistors (OFETs). The charge mobility in these materials is influenced by factors such as molecular packing in the solid state and the degree of intermolecular electronic coupling.
Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The unique properties of the this compound scaffold make it a versatile component for both OLEDs and OPVs.
In OLEDs, derivatives of this scaffold can be utilized as emissive materials, host materials, or electron-transporting materials. researchgate.netnih.govnih.gov As emissive materials, their tunable emission properties allow for the generation of light across the visible spectrum. When used as host materials in phosphorescent OLEDs, their high triplet energy levels can facilitate efficient energy transfer to phosphorescent guest emitters. Their excellent electron-transporting properties also make them suitable for use in the electron-transport layer (ETL) of OLEDs, improving charge balance and device efficiency. researchgate.net
In the context of OPVs, the 4,7-difluorobenzodiazole unit serves as a strong electron-acceptor building block for the synthesis of low bandgap donor-acceptor copolymers. ossila.com These copolymers can be used as the electron donor material in the active layer of a bulk heterojunction solar cell. The fluorination of the benzodiazole unit not only lowers the bandgap, allowing for broader absorption of the solar spectrum, but also enhances the open-circuit voltage (Voc) of the device due to the lower Highest Occupied Molecular Orbital (HOMO) energy level of the polymer.
Table 3: Representative Performance of Optoelectronic Devices Incorporating Fluorinated Benzodiazole Derivatives (Note: Data is based on reported performance of devices with analogous compounds.)
| Device | Role of Benzodiazole Derivative | Key Performance Metric |
| OLED | Emissive Layer | External Quantum Efficiency (EQE): up to 5% |
| OLED | Electron Transport Layer | Electron Mobility: > 10⁻⁴ cm²/Vs |
| OPV | Donor Polymer | Power Conversion Efficiency (PCE): > 7% |
Utilization as Molecular Probes and Chemical Sensors
The responsive fluorescence of benzodiazole derivatives to their local environment makes them excellent candidates for the development of molecular probes and chemical sensors. mdpi.comresearchgate.net The ICT process in donor-acceptor type benzodiazole fluorophores can be sensitive to factors such as solvent polarity, pH, and the presence of specific ions or molecules.
For instance, the protonation or deprotonation of the benzodiazole nitrogen atoms can significantly alter the electronic properties of the molecule, leading to a change in its fluorescence color or intensity. This property can be exploited for the design of pH sensors. Furthermore, by incorporating specific recognition moieties into the molecular structure, sensors for various analytes can be developed. For example, the introduction of a crown ether or a similar chelating group could lead to a fluorescent sensor for metal cations. The binding of the cation would perturb the ICT process, resulting in a detectable optical response. The high sensitivity and potential for "naked-eye" detection make these compounds attractive for applications in environmental monitoring and biological imaging. mdpi.com
Design Principles for Selective Analyte Detection
The design of chemosensors for the selective detection of specific analytes is a critical area of research with implications for environmental monitoring, industrial process control, and medical diagnostics. The 1,3-benzodiazole scaffold is a key component in the architecture of many fluorescent chemosensors. The core principles for designing selective analyte detection systems using scaffolds like this compound revolve around the modulation of their photophysical properties upon interaction with a target analyte.
Key design strategies include:
Receptor-Binding Site Integration: The benzodiazole scaffold can be functionalized with specific receptor units that exhibit a high affinity for the target analyte. The binding event, be it through hydrogen bonding, coordination, or other non-covalent interactions, alters the electronic structure of the benzodiazole core, leading to a detectable change in its fluorescence or absorption spectrum.
Photoinduced Electron Transfer (PET): In a PET-based sensor, the benzodiazole core can act as a fluorophore, while a linked receptor unit acts as a quencher or a PET donor/acceptor. In the absence of the analyte, the fluorescence of the benzodiazole is quenched. Upon binding of the analyte to the receptor, the PET process is inhibited, and the fluorescence is "turned on."
Intramolecular Charge Transfer (ICT): The introduction of electron-donating and electron-withdrawing groups onto the benzodiazole ring can create a molecule with a significant ICT character. The 4,7-difluoro substitutions on the benzene (B151609) ring of the benzodiazole make it electron-deficient. The binding of an analyte can perturb this ICT process, causing a noticeable shift in the emission wavelength.
Fluorine-Specific Interactions: The fluorine atoms in this compound can participate in specific interactions, such as hydrogen bonding with N-H or O-H groups of an analyte, or anion-π interactions, which can be exploited for selective recognition.
While specific studies on this compound as an analyte sensor are not widely available, research on similar fluorinated benzimidazole (B57391) derivatives demonstrates the viability of these principles. For instance, fluorinated benzimidazoles have been investigated as fluorescent probes for the detection of various ions and neutral molecules.
Chemoresponsive Properties in Environmental Monitoring or Industrial Processes
The chemoresponsive nature of materials based on the this compound scaffold makes them attractive for applications in environmental monitoring and industrial process control. These materials can be designed to exhibit a measurable response to changes in their chemical environment, such as the presence of pollutants, variations in pH, or the concentration of specific industrial chemicals.
The introduction of two fluorine atoms onto the benzodiazole core is expected to enhance its electron-accepting properties. This feature is particularly valuable in the design of chemoresponsive materials. For example, polymers incorporating this scaffold could exhibit changes in their optical or electronic properties upon exposure to electron-rich analytes.
Potential Applications:
Detection of Volatile Organic Compounds (VOCs): Thin films or coatings made from polymers containing the this compound unit could be used as sensors for VOCs. The interaction of the VOC with the polymer matrix could lead to swelling or changes in the refractive index, which can be detected optically.
Monitoring of Water Quality: Functionalized this compound derivatives could be immobilized on a solid support to create a sensor for detecting heavy metal ions or organic pollutants in water. The high electron affinity of the difluorinated benzodiazole core could facilitate strong interactions with these contaminants.
Industrial Process Control: In industrial settings, sensors based on this scaffold could be used to monitor the concentration of specific chemicals in real-time, ensuring process efficiency and safety. For example, a sensor could be designed to detect trace amounts of acidic or basic vapors in a chemical reactor.
The following table outlines the potential chemoresponsive applications and the underlying principles for materials based on the this compound scaffold, drawing parallels from related benzimidazole and benzothiadiazole systems.
| Application Area | Target Analyte | Potential Sensing Mechanism |
| Environmental Monitoring | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Coordination with nitrogen atoms of the benzodiazole ring, leading to fluorescence quenching or enhancement. |
| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions with the N-H group of the benzodiazole, causing a colorimetric or fluorometric response. | |
| Nitroaromatic Explosives | Electron transfer from the electron-rich explosive to the electron-deficient difluorinated benzodiazole, resulting in fluorescence quenching. | |
| Industrial Processes | pH variations | Protonation or deprotonation of the benzodiazole ring, leading to a shift in the absorption or emission spectrum. |
| Amines and other basic compounds | Acid-base interaction with the benzodiazole N-H, causing a detectable optical change. |
Applications in Liquid Crystalline Systems and Soft Materials
The rigid, planar structure of the benzodiazole core, combined with the influence of the methyl and difluoro substituents, suggests that this compound could be a valuable component in the design of liquid crystalline materials and other soft matter systems. The introduction of fluorine atoms can significantly impact the mesomorphic properties of a molecule by altering its dipole moment, polarizability, and intermolecular interactions.
While there is no direct literature on the liquid crystalline properties of this compound itself, studies on structurally similar fluorinated benzimidazoles and benzothiadiazoles provide valuable insights. For instance, the strategic placement of fluorine atoms in calamitic (rod-like) molecules can lead to the formation of various mesophases, including nematic and smectic phases.
The difluoro substitutions in the 4 and 7 positions of the benzodiazole ring are expected to increase the molecule's transverse dipole moment. This can influence the molecular packing and lead to the formation of tilted smectic phases or contribute to a negative dielectric anisotropy in nematic phases, a desirable property for certain display applications.
The table below summarizes the expected effects of the this compound scaffold on the properties of liquid crystalline systems, based on findings for related compounds.
| Property | Expected Influence of the Scaffold | Rationale based on Related Compounds |
| Mesophase Stability | May promote the formation of nematic or smectic phases. | The rigid core provides the necessary anisotropy, while the fluoro substituents can enhance intermolecular interactions. |
| Clearing Point | Could be either increased or decreased depending on the overall molecular structure. | Fluorine substitution can affect both molecular shape and dipole moment, which are key factors in determining the clearing point. |
| Dielectric Anisotropy | Likely to contribute to a negative dielectric anisotropy (Δε < 0). | The transverse dipole moment introduced by the two fluorine atoms would favor this property. |
| Birefringence | Expected to exhibit moderate to high birefringence. | The aromatic nature of the benzodiazole core contributes to a high polarizability anisotropy. |
Role as Versatile Building Blocks for Complex Supramolecular Assemblies and Polymer Architectures
The this compound unit is a promising building block for the construction of complex supramolecular assemblies and functional polymers. Its structural features, including the hydrogen bond donor/acceptor sites of the imidazole (B134444) ring and the electron-deficient nature of the difluorinated benzene ring, allow for a variety of non-covalent interactions to be exploited in the design of higher-order structures.
Supramolecular Assemblies:
The N-H proton of the imidazole ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as a hydrogen bond acceptor. This enables the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks through self-assembly. The fluorine atoms can also participate in weaker C-H···F hydrogen bonds, further directing the packing of the molecules in the solid state.
Polymer Architectures:
The this compound scaffold can be incorporated into polymer backbones to impart specific electronic and photophysical properties. For instance, its electron-deficient character makes it an excellent building block for donor-acceptor (D-A) conjugated polymers. When combined with electron-donating units, these polymers can exhibit low band gaps, making them suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Research on related 4,7-dihalogenated benzothiadiazoles has shown their utility as monomers in the synthesis of high-performance conjugated polymers. ossila.com The difluoro analogue is expected to offer similar, if not enhanced, performance due to the strong electron-withdrawing nature of fluorine.
The following table provides an overview of the potential of this compound as a building block.
| Application | Role of the Scaffold | Resulting Properties |
| Supramolecular Chemistry | Hydrogen bonding motifs, π-π stacking, C-H···F interactions | Formation of ordered nanostructures, gels, and crystalline solids with tunable properties. |
| Organic Electronics | Electron-accepting unit in D-A polymers | Low band gap materials, enhanced charge transport, improved device efficiency in OPVs and OLEDs. |
| High-Performance Polymers | Thermally stable and chemically resistant monomer | Polymers with high thermal stability, good mechanical properties, and resistance to chemical degradation. |
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advances
Direct experimental research and detailed findings specifically for 4,7-Difluoro-2-methyl-1H-1,3-benzodiazole are not present in the current body of scientific literature. However, the path to its synthesis and study is well-lit by established methodological advances in benzimidazole (B57391) chemistry.
The most viable and traditional synthetic route is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. In this case, the synthesis would logically proceed via the condensation of 3,6-difluorobenzene-1,2-diamine (B3025456) (CAS 2369-30-4) with acetic acid or a related C2 synthon. biosynth.com The precursor diamine is commercially available, which represents a critical starting point for any synthetic endeavor. biosynth.com Modern advancements in this methodology often employ microwave irradiation or catalysts like polyphosphoric acid to improve reaction times and yields, techniques that would be directly applicable.
Identification of Remaining Challenges in Synthesis and Characterization
The primary challenge is the transition from a hypothetical synthesis to a practical and optimized laboratory procedure. While the precursor is known, its reaction to form the target benzimidazole has not been documented.
Synthesis Challenges:
Reaction Optimization: The condensation of 3,6-difluorobenzene-1,2-diamine with acetic acid will require systematic optimization of reaction conditions (temperature, solvent, catalyst, reaction time) to maximize yield and minimize the formation of potential side products.
Purification: Developing an effective purification protocol (e.g., recrystallization, column chromatography) for the final product will be essential to obtain material of sufficient purity for accurate characterization and further study.
Characterization Challenges:
Unambiguous Identification: Full spectroscopic characterization is paramount. This includes obtaining and, crucially, assigning signals from ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The symmetrical nature of the substitution pattern should simplify the spectra to some extent, but definitive assignment will require 2D NMR techniques (e.g., HSQC, HMBC).
Structural Verification: While spectroscopic data provides strong evidence, final proof of structure would necessitate single-crystal X-ray diffraction analysis. Obtaining suitable crystals can be a challenge in itself, depending on the compound's physical properties.
A hypothetical table of synthetic routes is presented below.
| Method | Precursors | Reagents/Conditions | Potential Advantages |
| Phillips Condensation | 3,6-difluorobenzene-1,2-diamine + Acetic Acid | Reflux in 4M HCl | Traditional, well-understood mechanism. |
| Microwave-Assisted | 3,6-difluorobenzene-1,2-diamine + Acetic Anhydride | Microwave irradiation | Rapid reaction times, potentially higher yields. |
| Catalytic Condensation | 3,6-difluorobenzene-1,2-diamine + Acetaldehyde | Oxidative catalyst (e.g., I₂/O₂) | Milder conditions, avoids acidic workup. |
Exploration of Novel Reactivity Patterns and Chemical Transformations
With the target molecule in hand, a systematic exploration of its reactivity would be the next logical step. The interplay between the electron-donating benzimidazole nucleus and the strongly electron-withdrawing fluorine atoms is expected to result in unique chemical behavior.
N-H Functionalization: The reactivity of the imidazole (B134444) N-H proton is a key feature. Standard alkylation and acylation reactions would be explored to generate a library of N-substituted derivatives. The acidity of this proton is predicted to be significantly higher than in non-fluorinated benzimidazoles due to the inductive effect of the fluorine atoms, a phenomenon observed in related compounds. acs.org
Electrophilic Aromatic Substitution (EAS): The positions for electrophilic attack on the benzene (B151609) ring are deactivated by the fluorine atoms. Computational studies would be valuable to predict whether any potential EAS reactions (e.g., nitration, halogenation) are feasible and at which position (C5 or C6) they might occur.
Nucleophilic Aromatic Substitution (SNAr): The presence of two fluorine atoms on the electron-deficient ring presents a prime opportunity for SNAr reactions. Investigating the displacement of one or both fluorine atoms with various nucleophiles (e.g., alkoxides, amines, thiols) could yield a diverse range of novel derivatives not accessible through other routes.
Potential for Integration into Emerging Material Technologies
The unique electronic profile of this compound suggests its potential as a building block in advanced materials.
Medicinal Chemistry: The benzimidazole scaffold is a well-known pharmacophore, and fluorine substitution is a key strategy for enhancing metabolic stability and receptor binding affinity. nih.gov This compound could serve as a novel scaffold for inhibitors of enzymes like prolyl oligopeptidase or urease, which are active areas of benzimidazole research. tandfonline.comnih.gov
Organic Electronics: Highly fluorinated aromatic units are sought after as electron-deficient components in organic semiconductors. The strong electron-withdrawing nature of the 4,7-difluoro substitution could make this molecule, or polymers derived from it, a candidate for use as an electron-acceptor or electron-transport material in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). Studies on fluorinated benzothiadiazoles have already demonstrated the success of this strategy.
Molecular Recognition and Sensing: The specific arrangement of hydrogen bond donors (N-H) and acceptors (N, F) could be exploited in the design of supramolecular structures or chemosensors for specific analytes. The influence of fluorine atoms on crystal packing via C–F···π interactions has been noted in similar systems. mdpi.com
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Research
A comprehensive investigation of this compound would be best achieved through a synergistic research program that integrates three core disciplines.
Synthetic Chemistry: To produce the target compound and a library of its derivatives based on its explored reactivity.
Advanced Spectroscopy: To provide definitive structural confirmation and characterization of all new compounds.
Computational Chemistry: To provide predictive insights and rationalize experimental observations. Density Functional Theory (DFT) computations can be used to predict NMR spectra, orbital energies (HOMO/LUMO) to gauge electronic properties, and model reaction pathways to guide synthetic efforts. nih.govnih.gov
This integrated approach would accelerate the exploration of this novel compound, efficiently mapping its chemical space and identifying the most promising avenues for its application in material and medicinal sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
